Cas no 32917-57-0 (1,4-dibromo-2-ethenylbenzene)

1,4-dibromo-2-ethenylbenzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene,1,4-dibromo-2-ethenyl-
- 2,5-Dibromostyrene
- 1,4-dibromo-2-ethenylbenzene
- NS00054617
- Q27289521
- STYRENE, 2,5-DIBROMO-
- DTXSID70880396
- UNII-T10455725M
- T10455725M
- J88.831A
- 1,4-dibromo-2-vinylbenzene
- EINECS 251-296-5
- EN300-1926012
- SCHEMBL2787330
- 32917-57-0
- Benzene, 1,4-dibromo-2-ethenyl-
-
- Inchi: InChI=1S/C8H6Br2/c1-2-6-5-7(9)3-4-8(6)10/h2-5H,1H2
- InChI Key: KWVKCGGJLLNVSC-UHFFFAOYSA-N
- SMILES: BrC1C=CC(Br)=CC=1C=C
Computed Properties
- Exact Mass: 259.88358
- Monoisotopic Mass: 259.884
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 1.772
- Boiling Point: 267.9°Cat760mmHg
- Flash Point: 129.9°C
- PSA: 0
1,4-dibromo-2-ethenylbenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1926012-2.5g |
1,4-dibromo-2-ethenylbenzene |
32917-57-0 | 2.5g |
$1230.0 | 2023-09-17 | ||
Enamine | EN300-1926012-0.5g |
1,4-dibromo-2-ethenylbenzene |
32917-57-0 | 0.5g |
$603.0 | 2023-09-17 | ||
Enamine | EN300-1926012-0.1g |
1,4-dibromo-2-ethenylbenzene |
32917-57-0 | 0.1g |
$553.0 | 2023-09-17 | ||
Enamine | EN300-1926012-0.25g |
1,4-dibromo-2-ethenylbenzene |
32917-57-0 | 0.25g |
$579.0 | 2023-09-17 | ||
Enamine | EN300-1926012-5g |
1,4-dibromo-2-ethenylbenzene |
32917-57-0 | 5g |
$1821.0 | 2023-09-17 | ||
Enamine | EN300-1926012-0.05g |
1,4-dibromo-2-ethenylbenzene |
32917-57-0 | 0.05g |
$528.0 | 2023-09-17 | ||
Enamine | EN300-1926012-5.0g |
1,4-dibromo-2-ethenylbenzene |
32917-57-0 | 5g |
$3313.0 | 2023-05-31 | ||
Enamine | EN300-1926012-1g |
1,4-dibromo-2-ethenylbenzene |
32917-57-0 | 1g |
$628.0 | 2023-09-17 | ||
Enamine | EN300-1926012-10.0g |
1,4-dibromo-2-ethenylbenzene |
32917-57-0 | 10g |
$4914.0 | 2023-05-31 | ||
Enamine | EN300-1926012-1.0g |
1,4-dibromo-2-ethenylbenzene |
32917-57-0 | 1g |
$1142.0 | 2023-05-31 |
Additional information on 1,4-dibromo-2-ethenylbenzene
Recent Advances in the Study of 1,4-Dibromo-2-ethenylbenzene (CAS: 32917-57-0) in Chemical and Biomedical Research
The chemical compound 1,4-dibromo-2-ethenylbenzene (CAS: 32917-57-0) has recently garnered significant attention in both chemical synthesis and biomedical research. This halogenated aromatic compound serves as a versatile building block in organic synthesis and has shown potential in various pharmaceutical applications. Recent studies have focused on its unique physicochemical properties, synthetic utility, and emerging biological activities, making it a compound of considerable interest in drug discovery and material science.
In the field of synthetic chemistry, 1,4-dibromo-2-ethenylbenzene has been utilized as a key intermediate in the construction of complex organic frameworks. A 2023 study published in the Journal of Organic Chemistry demonstrated its effectiveness in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of novel conjugated polymers with potential applications in organic electronics. The compound's dual reactive sites (bromo and vinyl groups) allow for sequential functionalization, making it particularly valuable for creating diverse molecular architectures.
From a biomedical perspective, recent investigations have explored the compound's potential as a pharmacophore in drug design. Research published in Bioorganic & Medicinal Chemistry Letters (2024) reported that derivatives of 1,4-dibromo-2-ethenylbenzene exhibit moderate inhibitory activity against certain kinase enzymes implicated in inflammatory diseases. While the parent compound itself shows limited bioactivity, structural modifications at the vinyl position have yielded analogs with improved pharmacological profiles.
The compound's safety profile and environmental impact have also been subjects of recent scrutiny. A 2024 environmental toxicology study evaluated its persistence and bioaccumulation potential, providing important data for regulatory considerations. These findings are particularly relevant as industrial applications of 1,4-dibromo-2-ethenylbenzene continue to expand, especially in specialty chemical manufacturing.
Looking forward, researchers are particularly excited about the compound's potential in targeted drug delivery systems. Preliminary work has shown that the bromine atoms can serve as handles for bioconjugation, while the vinyl group offers opportunities for click chemistry approaches. This dual functionality positions 1,4-dibromo-2-ethenylbenzene as a promising scaffold for developing next-generation theranostic agents.
In conclusion, 1,4-dibromo-2-ethenylbenzene (CAS: 32917-57-0) represents a compound of growing importance across multiple scientific disciplines. Its unique chemical properties and emerging biological relevance suggest that it will continue to be a focus of research in the coming years, particularly in the development of novel materials and pharmaceutical agents. Future studies will likely explore its structure-activity relationships in greater depth and investigate its potential in more specialized applications.
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